molecular formula C12H18N2O2 B13638565 (S)-3-Amino-3-(2-ethoxyphenyl)-N-methylpropanamide

(S)-3-Amino-3-(2-ethoxyphenyl)-N-methylpropanamide

Katalognummer: B13638565
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: WUUHMXWRKVJMEV-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzaldehyde and N-methylpropanamide.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-ethoxybenzaldehyde and an appropriate amine.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired amine.

    Final Product Formation: The final step involves the amidation reaction, where the amine reacts with N-methylpropanamide to yield (3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups in the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3S)-3-amino-3-(2-methoxyphenyl)-N-methylpropanamide
  • (3S)-3-amino-3-(2-ethoxyphenyl)-N-ethylpropanamide

Uniqueness

(3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide is unique due to its specific ethoxy group and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds. These differences can affect its reactivity, binding affinity, and overall efficacy in various applications.

Eigenschaften

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

(3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide

InChI

InChI=1S/C12H18N2O2/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(15)14-2/h4-7,10H,3,8,13H2,1-2H3,(H,14,15)/t10-/m0/s1

InChI-Schlüssel

WUUHMXWRKVJMEV-JTQLQIEISA-N

Isomerische SMILES

CCOC1=CC=CC=C1[C@H](CC(=O)NC)N

Kanonische SMILES

CCOC1=CC=CC=C1C(CC(=O)NC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.